5-Nitro-1-phenyl-1H-benzotriazole
Overview
Description
5-Nitro-1-phenyl-1H-benzotriazole is a chemical compound with the molecular formula C12H8N4O2. It belongs to the class of benzotriazole derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry . This compound is characterized by the presence of a nitro group (-NO2) and a phenyl group attached to the benzotriazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1-phenyl-1H-benzotriazole typically involves the nitration of 1-phenyl-1H-benzotriazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction is as follows:
1-Phenyl-1H-benzotriazole+HNO3+H2SO4→this compound+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature control, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1-phenyl-1H-benzotriazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 5-Amino-1-phenyl-1H-benzotriazole.
Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-1-phenyl-1H-benzotriazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: It serves as a precursor for the synthesis of materials used in corrosion inhibition, UV filters, and photovoltaic cells.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1-phenyl-1H-benzotriazole is primarily related to its ability to interact with biological molecules through its nitro and phenyl groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The benzotriazole core can also participate in π-π stacking interactions and hydrogen bonding with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 1-Phenyl-1H-benzotriazole
- 5-Amino-1-phenyl-1H-benzotriazole
- 1-Methyl-1H-1,2,3-benzotriazole-5-amine
Comparison: 5-Nitro-1-phenyl-1H-benzotriazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group can undergo reduction and substitution reactions that are not possible with the parent compound, 1-Phenyl-1H-benzotriazole . Additionally, the nitro group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
5-nitro-1-phenylbenzotriazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-16(18)10-6-7-12-11(8-10)13-14-15(12)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVYRYQUBHSSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293575 | |
Record name | 5-Nitro-1-phenyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643119 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
75116-67-5 | |
Record name | NSC90800 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90800 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Nitro-1-phenyl-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40293575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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